molecular formula C14H20O2 B1683935 2,2,5,7,8-Pentamethyl-6-chromanol CAS No. 950-99-2

2,2,5,7,8-Pentamethyl-6-chromanol

Cat. No. B1683935
CAS RN: 950-99-2
M. Wt: 220.31 g/mol
InChI Key: SEBPXHSZHLFWRL-UHFFFAOYSA-N
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Patent
US05128479

Procedure details

257 g (1.69 mol) of 2,3,6-trimethylhydroquinone were introduced into a suspension of 248 g (1.86 mol) of anhydrous aluminum chloride in 850 ml of dry dichloromethane at 5° C. After stirring for 30 min, 160 g (1.86 mol) of 3-methyl-2-buten-1-ol were added dropwise at 5°-10° C. The mixture was stirred at room temperature overnight and then poured into ice-water, the precipitate was filtered off, the filtrate was extracted with dichloromethane, and the organic phase was washed with water to neutrality, dried over magnesium sulfate and evaporated. Distillation of the residue provided a main fraction of 153.3 g of the title compound at 140° C. and 0.4 mbar, and this was recrystallized from heptane with a melting point of 85°-88° C.
Quantity
257 g
Type
reactant
Reaction Step One
Quantity
248 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([CH3:9])=[C:7]([OH:10])[CH:6]=[C:5]([CH3:11])[C:3]=1[OH:4].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:16][C:17]([CH3:21])=[CH:18][CH2:19]O>ClCCl>[CH3:16][C:17]1([CH3:21])[CH2:18][CH2:19][C:6]2[C:7](=[C:8]([CH3:9])[C:2]([CH3:1])=[C:3]([OH:4])[C:5]=2[CH3:11])[O:10]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
257 g
Type
reactant
Smiles
CC1=C(O)C(=CC(=C1C)O)C
Name
Quantity
248 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
850 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
CC(=CCO)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with dichloromethane
WASH
Type
WASH
Details
the organic phase was washed with water to neutrality
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(OC2=C(C(=C(C(=C2CC1)C)O)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 153.3 g
YIELD: CALCULATEDPERCENTYIELD 41.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.